

A Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-ylacetohydrazide

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Compound of Interest

Compound Name: 2-Morpholin-4-ylacetohydrazide

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Morpholin-4-ylacetohydrazide**, a heterocyclic compound of interest in medicinal chemistry and synthetic research. As a molecule incorporating both a morpholine ring and a hydrazide functional group, its structural verification relies heavily on robust analytical techniques. This document serves as a key resource for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and a thorough interpretation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By grounding the analysis in the fundamental principles of spectroscopy and established literature, this guide ensures scientific integrity and provides a self-validating framework for the characterization of this compound and its analogues.

Introduction and Scientific Context

2-Morpholin-4-ylacetohydrazide is a bifunctional organic molecule featuring a saturated morpholine heterocycle linked to an acetohydrazide moiety via a methylene bridge. The morpholine ring is a common pharmacophore in drug discovery, known to improve the pharmacokinetic properties of lead compounds.^[1] The hydrazide group is a versatile chemical handle, serving as a precursor for the synthesis of a wide array of heterocyclic systems with potential biological activities.^{[2][3]}

Given its role as a key synthetic intermediate, unambiguous structural confirmation of **2-Morpholin-4-ylacetohydrazide** is paramount. Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstone of this characterization process. IR spectroscopy provides definitive evidence for the presence of key functional groups, while ^1H and ^{13}C NMR spectroscopy offers a detailed map of the molecular skeleton, confirming atomic connectivity and chemical environments.

This guide is structured to provide not just the data, but the scientific rationale behind its interpretation, reflecting the analytical workflow of a seasoned research scientist.

Molecular Structure

The structural integrity of the molecule is the basis for all spectroscopic analysis. The key functional components to be identified are the secondary amine and ether within the morpholine ring, the aliphatic methylene linkers, and the carbonyl and N-H bonds of the hydrazide group.

Caption: Molecular Structure of **2-Morpholin-4-ylacetohydrazide**.

Synthesis Overview

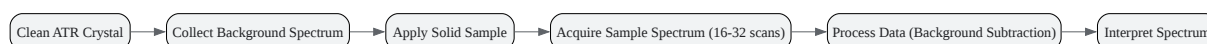
A standard and efficient synthesis involves a two-step process.[2] First, morpholine is reacted with an ethyl chloroacetate ester, typically in the presence of a non-nucleophilic base like triethylamine, to form morpholin-N-ethyl acetate. Subsequently, this ester intermediate undergoes hydrazinolysis with hydrazine hydrate to yield the final product, **2-Morpholin-4-ylacetohydrazide**. [2] This synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or the intermediate ester, which would be readily detectable by the spectroscopic methods detailed below.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H_2O , CO_2) and instrumental noise.
- **Sample Application:** Place a small amount (1-2 mg) of the solid **2-Morpholin-4-ylacetohydrazide** sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm^{-1}) after background subtraction.



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Caption: Workflow for IR Spectrum Acquisition using ATR.

Interpretation of the IR Spectrum

The IR spectrum of **2-Morpholin-4-ylacetohydrazide** is a composite of the signals from its morpholine and acetohydrazide components. The key is to identify the characteristic bands for each functional group to confirm the structure.

Table 1: Characteristic IR Absorption Bands for **2-Morpholin-4-ylacetohydrazide**

Wavenumber (cm ⁻¹)	Functional Group & Vibration Mode	Expected Intensity	Commentary
3350–3150	N-H Stretch (Hydrazide)	Medium-Strong	Often appears as two distinct bands for the symmetric and asymmetric stretching of the -NH ₂ group, along with the -CONH- stretch.[5][6]
2980–2840	C-H Stretch (Aliphatic)	Medium-Strong	Arises from the CH ₂ groups of the morpholine ring and the methylene bridge. [7]
~1650	C=O Stretch (Amide I)	Strong, Sharp	This is a highly characteristic, intense band for the carbonyl group in the hydrazide moiety.[6][8]
~1530	N-H Bend (Amide II)	Medium	This band is characteristic of secondary amides and hydrazides and involves coupling of N-H bending and C-N stretching.[5]
~1115	C-O-C Stretch (Ether)	Strong	A prominent, strong absorption characteristic of the ether linkage within the morpholine ring.
Below 1500	Fingerprint Region	Complex	Contains numerous C-C, C-N stretching and bending vibrations

that are unique to the overall molecular structure.

Expert Analysis: The most telling features in the spectrum are the combination of N-H stretching bands above 3100 cm^{-1} , a strong Amide I (C=O) band around 1650 cm^{-1} , and a very strong C-O-C ether stretch near 1115 cm^{-1} . The presence of all three is compelling evidence for the successful synthesis of the target molecule. The absence of a strong C=O stretch around 1735 cm^{-1} would confirm the complete conversion of the ethyl ester intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, elucidating the carbon-hydrogen framework of a molecule. ^1H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR does the same for carbon atoms.

Experimental Protocol: Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Morpholin-4-ylacetohydrazide** in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube. DMSO- d_6 is often preferred for hydrazides as it slows the exchange of labile N-H protons, allowing them to be observed as sharper signals.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (^1H or ^{13}C) and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
- **^1H NMR Acquisition:** A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.
- **^{13}C NMR Acquisition:** A proton-decoupled experiment (e.g., broadband decoupling) is typically used to produce a spectrum with a single peak for each unique carbon atom. A

larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.



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Caption: General Workflow for NMR Data Acquisition.

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum provides a unique signature based on chemical shift, integration (proton count), and multiplicity (splitting pattern). The following assignments are based on the numbered structure in Section 1.1 and typical values found in the literature for similar structures.^{[9][10][11]}

Table 2: Predicted ^1H NMR Spectral Data for **2-Morpholin-4-ylacetohydrazide** (in DMSO- d_6)

Protons (Position)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Commentary
-CONH- (N10)	~9.2	Broad Singlet	1H	The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is concentration-dependent.
-NH ₂ (N11)	~4.2	Broad Singlet	2H	These terminal hydrazide protons are exchangeable with D ₂ O.
-O-CH ₂ - (C3, C5)	~3.57	Triplet	4H	Protons adjacent to the electronegative oxygen atom are shifted downfield. They appear as a triplet due to coupling with adjacent -N-CH ₂ - protons. [12]
-N-CH ₂ -CO- (C7)	~3.05	Singlet	2H	These methylene protons are adjacent to both a nitrogen and a carbonyl group. With no adjacent protons, they appear as a singlet.

-N-CH ₂ - (C2, C6)	~2.40	Triplet	4H	Protons adjacent to the morpholine nitrogen. They are upfield relative to the C3/C5 protons. [12]
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Expert Analysis: The ¹H NMR spectrum is highly diagnostic. The presence of two distinct triplets with a 4H integration each is the classic signature of a symmetrically substituted morpholine ring.[\[11\]](#)[\[12\]](#) A singlet with a 2H integration confirms the methylene bridge. Finally, the two broad singlets for the N-H protons, which would disappear upon adding a drop of D₂O to the sample, confirm the hydrazide moiety.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.

Table 3: Predicted ¹³C NMR Spectral Data for **2-Morpholin-4-ylacetohydrazide** (in DMSO-d₆)

Carbon (Position)	Chemical Shift (δ , ppm)	Commentary
-C=O (C8)	~168	The carbonyl carbon is the most deshielded and appears furthest downfield, a characteristic feature of amides and hydrazides.
-O-CH ₂ - (C3, C5)	~66.2	These carbons are attached to the electronegative oxygen atom of the morpholine ring. [9] [10]
-N-CH ₂ -CO- (C7)	~60.1	The carbon of the methylene bridge, influenced by both the nitrogen and the carbonyl group.
-N-CH ₂ - (C2, C6)	~53.1	These carbons are attached to the morpholine nitrogen and are shielded relative to the C3/C5 carbons. [9] [10]

Expert Analysis: The ¹³C NMR spectrum should display exactly four distinct signals, confirming the molecule's symmetry. The downfield carbonyl signal above 165 ppm is definitive. The remaining three signals in the aliphatic region correspond to the three unique types of CH₂ groups, with their chemical shifts reflecting the electronegativity of the adjacent heteroatoms (O > N), consistent with established data for morpholine derivatives.[\[9\]](#)[\[10\]](#)

Conclusion

The comprehensive spectroscopic analysis of **2-Morpholin-4-ylacetohydrazide** provides an unambiguous confirmation of its chemical structure. Infrared spectroscopy validates the presence of essential functional groups—N-H, C=O (Amide I), and C-O-C—while ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, respectively. The data presented in this guide, including characteristic chemical shifts and absorption frequencies, serves as an authoritative benchmark for researchers. By following the outlined experimental protocols and interpretative logic, scientists can confidently verify the identity and

purity of **2-Morpholin-4-ylacetohydrazide**, ensuring the integrity of their subsequent research and development efforts.

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